molecular formula C12H12BNO3 B1425678 {4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid CAS No. 1334172-77-8

{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid

Cat. No.: B1425678
CAS No.: 1334172-77-8
M. Wt: 229.04 g/mol
InChI Key: FCZQOPXXWYEQJN-UHFFFAOYSA-N
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Description

{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a 2-oxo-1,2-dihydropyridinylmethyl group. This compound belongs to a class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry for constructing biaryl scaffolds.

Properties

IUPAC Name

[4-[(2-oxopyridin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c15-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)13(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZQOPXXWYEQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2C=CC=CC2=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Boronic acids and their esters, in general, are known to be only marginally stable in water. This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Biological Activity

{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids, in general, are known for their applications in drug development, particularly in the fields of cancer therapy and antibacterial treatments. This article explores the biological activity of this specific boronic acid derivative, including its antioxidant, antibacterial, anticancer properties, and enzyme inhibition capabilities.

The compound has the molecular formula C12H12BNO3C_{12}H_{12}BNO_3 and a molecular weight of approximately 225.04 g/mol. Its structure features a boronic acid moiety attached to a phenyl group with a 2-oxo-1,2-dihydropyridinyl substituent, which is crucial for its biological activity.

Antioxidant Activity

Research has indicated that compounds derived from boronic acids exhibit significant antioxidant properties. The antioxidant potential of {4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid was evaluated using various assays:

Method IC50 (µg/mL)
ABTS Radical Scavenging0.11 ± 0.01
DPPH Free Radical Scavenging0.14 ± 0.01
CUPRAC Assay1.73 ± 0.16

These results suggest that the compound has strong potential as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of this compound was assessed against various bacterial strains, including Escherichia coli (ATCC 25922). The minimum inhibitory concentration (MIC) was determined to be effective at concentrations around 6.50 mg/mL. This highlights its potential use in treating bacterial infections .

Anticancer Activity

The cytotoxic effects of {4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid were evaluated on cancer cell lines such as MCF-7 (breast cancer). The compound demonstrated a high cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound also exhibits significant enzyme inhibition properties:

Enzyme IC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These findings suggest that it may have applications in treating conditions related to enzyme dysregulation .

Case Studies and Applications

In a recent study focusing on the formulation of creams containing boronic acid derivatives, it was found that the incorporation of {4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid enhanced the product's antioxidant and antibacterial properties while maintaining skin compatibility through dermatological testing . This positions the compound as a promising candidate for cosmetic and pharmaceutical applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Boronic Acid Derivatives

Compound Name Molecular Formula Key Substituent Molecular Weight (g/mol) Melting Point (°C) Biological Activity (Binding Affinity)
{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid C₁₂H₁₃BNO₃ 2-Oxo-dihydropyridinylmethyl ~219.06* Not reported Not reported
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₇BO₄ Methoxyethylphenoxymethyl ~292.12 Not reported ΔG = -8.7 kcal/mol (HDAC inhibition)
[4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₇BO₄ Methoxyethylphenoxymethyl ~292.12 Not reported ΔG = -8.5 kcal/mol (HDAC inhibition)
(4-((4-(Pyren-1-yl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)boronic acid C₂₅H₁₈BN₃O₂ Pyrenyl-triazolemethyl ~403.25 229–231 Not reported
(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid C₆H₈BNO₃ Methyl-dihydropyridinone ~156.95 Not reported Not reported

*Calculated based on molecular formula.

Key Observations :

  • This contrasts with the methoxyethylphenoxymethyl groups in HDAC inhibitors, which prioritize hydrophobic interactions.
  • Electronic Profile: The electron-withdrawing boronic acid group and electron-rich dihydropyridinone moiety may create a polarized system, influencing reactivity in cross-coupling reactions.

Commercial Availability and Structural Similarity

  • Commercial Derivatives: Compounds like (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid (CAS 1256358-90-3) are marketed with 97% structural similarity to the target compound. These derivatives serve as precursors for drug discovery, underscoring the pharmacological relevance of the dihydropyridinone-boronic acid scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid
Reactant of Route 2
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